High-Yield, High-Molecular-Weight Polymer Obtained via Palladium-Catalyzed Three-Component Coupling
In a palladium(0)-catalyzed three-component polymerization with 4,4′-diiodobiphenyl and sodium diethyl malonate, dodeca-1,2,10,11-tetraene delivered polymer 4a in 97% isolated yield with a number-average molecular weight (M̄n) of 11 100 g/mol [1]. This yield and molecular weight are significantly higher than those obtained when nucleophile or aryl dihalide identity is altered, demonstrating that the bisallene structure is the critical component for efficient propagation. Under the same catalyst system, other non‑conjugated α,ω‑bisallenes with shorter spacers (e.g., 1,2,6,7‑octatetraene) have been reported to give lower M̄n values due to competing cyclization, though direct head‑to‑head data under identical conditions are not available in a single study.
| Evidence Dimension | Polymer yield and molecular weight |
|---|---|
| Target Compound Data | Yield 97%, M̄n 11 100 g/mol (polymer 4a) |
| Comparator Or Baseline | 1,2,6,7-Octatetraene (class-level): lower M̄n attributed to increased cyclization side reactions |
| Quantified Difference | Yield differential not quantifiable for direct comparator; M̄n reduction trend inferred from cross‑study observations |
| Conditions | Pd(0) catalyst, 4,4'-diiodobiphenyl, sodium diethyl malonate, 1,4-dioxane, 80 °C, 2 days |
Why This Matters
High polymer yield and molecular weight are critical for procurement when the polymer is intended for mechanical or electronic applications where chain length directly influences material performance.
- [1] Miyaki, N.; et al. Three-Component Coupling Polymerization of Bisallene, Aryl Dihalide, and Nucleophiles via π‑Allylpalladium Complex. Macromolecules 1996, 29 (22), 7237–7240. View Source
